molecular formula C19H21N3O4 B5170725 1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea

1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea

Cat. No.: B5170725
M. Wt: 355.4 g/mol
InChI Key: MESVSSOQXBPNKM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group and a morpholine-4-carbonyl group attached to a urea backbone

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(morpholine-4-carbonyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The methoxy and morpholine groups can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets. The urea linkage provides stability, while the methoxyphenyl and morpholine groups allow for interactions with various biological pathways. The compound can act as a protecting group for amines, enabling the regeneration of free amines after a convenient deprotection step .

Comparison with Similar Compounds

Similar compounds to 1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea include:

Compared to these compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its stability under various conditions and ability to act as a protecting group for amines further highlight its uniqueness.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-17-9-5-4-8-16(17)21-19(24)20-15-7-3-2-6-14(15)18(23)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESVSSOQXBPNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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